3-(Furan-2-yl)-12-phenyl-2,3,4,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1-ol
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Overview
Description
3-(Furan-2-yl)-12-phenyl-2,3,4,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1-ol is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives, including 3-(Furan-2-yl)-12-phenyl-2,3,4,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1-ol, typically involves the reaction of anthranilic acid with various aldehydes or ketones under specific conditions. One common method is the Niementowski reaction, where anthranilic acid reacts with formamide at elevated temperatures . Another approach involves the use of 2-aminobenzamides and thiols in a one-pot intermolecular annulation reaction .
Industrial Production Methods
Industrial production of quinazoline derivatives often employs scalable and efficient synthetic routes. Transition-metal-free methods and the use of green chemistry principles, such as ligand-free photocatalytic reactions, are gaining popularity due to their environmental benefits and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-12-phenyl-2,3,4,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the substituents present on the quinazoline ring
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition-metal catalysts, such as palladium or platinum, are often used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinazolinone derivatives, while reduction reactions can produce dihydroquinazoline compounds .
Scientific Research Applications
3-(Furan-2-yl)-12-phenyl-2,3,4,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-12-phenyl-2,3,4,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4(3H)-one: A simpler quinazoline derivative with similar biological activities.
2-Phenylquinazoline: Another quinazoline derivative with potential therapeutic applications.
3-Phenyl-2H-1,2,4-benzothiadiazine-1,1-dioxide: A related compound with distinct chemical properties
Uniqueness
3-(Furan-2-yl)-12-phenyl-2,3,4,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1-ol is unique due to its complex structure, which combines a furan ring, a phenyl group, and a benzimidazoquinazoline core. This unique structure contributes to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C24H19N3O2 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
3-(furan-2-yl)-12-phenyl-3,4,5,12-tetrahydro-2H-benzimidazolo[2,1-b]quinazolin-1-one |
InChI |
InChI=1S/C24H19N3O2/c28-20-14-16(21-11-6-12-29-21)13-18-22(20)23(15-7-2-1-3-8-15)27-19-10-5-4-9-17(19)25-24(27)26-18/h1-12,16,23H,13-14H2,(H,25,26) |
InChI Key |
AWLBFHSWHGXHLM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=NC4=CC=CC=C4N3C2C5=CC=CC=C5)C6=CC=CO6 |
Origin of Product |
United States |
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